molecular formula C28H26BrF4N3O2 B12981261 tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B12981261
M. Wt: 592.4 g/mol
InChI Key: RNVATKPKBMQRFD-UHFFFAOYSA-N
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Description

tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Introduction of the spirocyclic structure: This step often involves cyclization reactions facilitated by strong bases or catalysts.

    Bromination and fluorination: These steps are carried out using brominating agents like N-bromosuccinimide (NBS) and fluorinating agents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization and ring-opening reactions: The spirocyclic structure can participate in cyclization or ring-opening reactions, leading to the formation of new cyclic compounds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure and functional groups can be utilized in the design of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used as a probe to study biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluorophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate
  • tert-Butyl 6-(5-(7-chloro-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

Uniqueness

The uniqueness of tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C28H26BrF4N3O2

Molecular Weight

592.4 g/mol

IUPAC Name

tert-butyl 6-[5-(7-bromo-9,9,10,10-tetrafluorophenanthren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C28H26BrF4N3O2/c1-25(2,3)38-24(37)36-14-26(8-9-26)12-22(36)23-34-13-21(35-23)15-4-6-17-18-7-5-16(29)11-20(18)28(32,33)27(30,31)19(17)10-15/h4-7,10-11,13,22H,8-9,12,14H2,1-3H3,(H,34,35)

InChI Key

RNVATKPKBMQRFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C=C(C=C6)Br)C(C5(F)F)(F)F

Origin of Product

United States

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